Niobium potassium fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

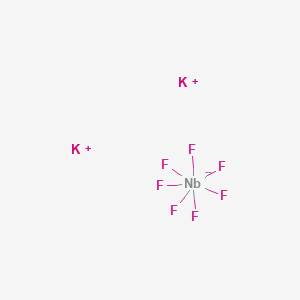

Molecular Formula |

F7K2Nb |

|---|---|

Molecular Weight |

304.092 g/mol |

IUPAC Name |

dipotassium;heptafluoroniobium(2-) |

InChI |

InChI=1S/7FH.2K.Nb/h7*1H;;;/q;;;;;;;2*+1;+5/p-7 |

InChI Key |

FTPUNAWAGWERLA-UHFFFAOYSA-G |

Canonical SMILES |

F[Nb-2](F)(F)(F)(F)(F)F.[K+].[K+] |

Origin of Product |

United States |

Historical Academic Context of Niobium Potassium Fluoride Research

Early Discoveries and Identification of Niobium

The story of niobium begins in 1801 when English chemist Charles Hatchett analyzed a mineral sample from Connecticut that had been sent to England in 1734. wikipedia.orgsciencenotes.org In this black mineral, which he named columbite, Hatchett identified a "new earth," indicating the presence of a previously unknown element. niobiumcanada.comgeoscienceworld.org He named this new element "columbium" (Cb) in honor of Columbia, a poetic name for the United States, its country of origin. britannica.comwikipedia.org

The issue was revisited in 1846 by the German chemist Heinrich Rose. wikipedia.org While studying tantalite ores, Rose determined that they contained a second element besides tantalum. wikipedia.orgniobiumcanada.com Unaware that he was reaffirming Hatchett's original finding, Rose named this element "niobium" after Niobe, the daughter of the mythological Greek king Tantalus, a name chosen to highlight its strong similarity to tantalum. britannica.combritannica.comsputtering-targets.net Rose's work also led to further confusion, as he initially claimed to have found another element, "pelopium," which was later shown to be niobium. wikipedia.org

The definitive clarification that columbium and niobium were the same element, and that this element was distinct from tantalum, came through the work of Christian Wilhelm Blomstrand and Henri Étienne Sainte-Claire Deville in 1864-1865. wikipedia.org Despite this, both "columbium" and "niobium" remained in use for the next century, with American metallurgists particularly favoring the original name. wikipedia.orgniobiumcanada.com The naming controversy was officially settled in 1949 when the International Union of Pure and Applied Chemistry (IUPAC) formally adopted "niobium" as the official name for element 41. wikipedia.orgsciencenotes.orgephg.limited

| Scientist | Year | Contribution | Citation |

|---|---|---|---|

| Charles Hatchett | 1801 | Discovered a new element in columbite and named it "columbium". | britannica.comephg.limitedbritannica.com |

| William H. Wollaston | 1809 | Incorrectly concluded that columbium and tantalum were identical. | wikipedia.orgsciencenotes.org |

| Heinrich Rose | 1846 | Demonstrated that tantalum ores contained a second element, which he named "niobium". | wikipedia.orgbritannica.comavionalloys.com |

| Blomstrand & Deville | 1864-1865 | Unequivocally proved that niobium/columbium and tantalum were distinct elements. | wikipedia.org |

| IUPAC | 1949 | Officially adopted "niobium" as the name for element 41. | wikipedia.orgsciencenotes.org |

Development of Niobium-Tantalum Separation Methodologies via Fluoride (B91410) Complexes

The extreme chemical similarity of niobium and tantalum made their separation a formidable challenge for 19th-century chemists. britannica.comscirp.org The breakthrough came in 1866 from the work of Swiss chemist Jean Charles Galissard de Marignac. scirp.orghwn-titan.com He developed the first commercially viable method for separating the two elements, a process that hinged on the chemistry of their complex potassium fluoride salts. scirp.orgwikipedia.org

Marignac's process involved dissolving the mixed oxides of niobium and tantalum in hydrofluoric acid (HF). unt.eduscirp.org The addition of potassium fluoride (KF) to this acidic solution led to the formation of two different complex salts: potassium heptafluorotantalate (K₂[TaF₇]) and potassium oxypentafluoroniobate monohydrate (K₂[NbOF₅]·H₂O). scirp.orgwikipedia.orgscirp.org

The genius of Marignac's method lay in exploiting the significant difference in the solubilities of these two compounds in water. scirp.orgprometia.eu Potassium heptafluorotantalate is considerably less soluble in hot water than potassium oxypentafluoroniobate. scirp.orgprometia.eu By carefully controlling conditions, the tantalum salt would crystallize out of the solution first, while the more soluble niobium salt remained in the liquid phase. prometia.eu This process, known as fractional crystallization, allowed for the effective separation of the two elements. scirp.orgwikipedia.org This method was so effective that it remained the industrial standard for separating niobium and tantalum for nearly a century, until it was eventually supplanted by liquid-liquid solvent extraction techniques in the 1950s. scirp.orgwikipedia.org

| Compound Name | Chemical Formula | Key Property in Separation | Citation |

|---|---|---|---|

| Potassium Heptafluorotantalate | K₂[TaF₇] | Lower solubility in water, crystallizes first. | scirp.orgscirp.org |

| Potassium Oxypentafluoroniobate Monohydrate | K₂[NbOF₅]·H₂O | Higher solubility in water, remains in solution. | scirp.orgscirp.orgresearchgate.net |

Evolution of Fundamental Chemical Understanding of Niobium Fluoride Systems

The true beginning of understanding niobium's chemistry, beyond its mere existence, was rooted in the study of its complex fluoride compounds. pageplace.de Marignac's work was pivotal not only for its practical application but also for the fundamental chemical insights it provided. His analysis of potassium heptafluoroniobate (K₂NbF₇) in 1866 was crucial in correctly establishing the pentavalency of niobium (Nb⁵⁺), which allowed its proper placement in the emerging periodic tables of the era. unt.edu

Early research was primarily based on classical analytical methods, such as precipitation and gravimetric analysis, to determine elemental composition. unt.edu The development of modern analytical techniques in the 20th and 21st centuries has allowed for a much deeper and more nuanced understanding of niobium fluoride systems. The application of X-ray crystallography has been instrumental in determining the precise three-dimensional arrangements of atoms in solid-state niobium fluorides. researchgate.net These studies have revealed that niobium(V) fluoride (NbF₅) itself often exists as a chain-like polymer with bridging fluorine atoms, while complex salts like potassium hexafluoroniobate (K₂NbF₆) contain discrete [NbF₆]⁻ octahedral anions. researchgate.net

Spectroscopic techniques have provided further insight into the behavior of these complexes in various states. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, allows scientists to study the characteristic vibrations of Nb-F and Nb=O bonds, helping to identify specific complex ions like [NbF₆]⁻, [NbF₇]²⁻, and [NbOF₅]²⁻ in molten salt solutions and other media. rsc.orgacs.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ¹⁹F and ⁹³Nb nuclei, has become a powerful tool for studying the structures and dynamic behavior of niobium fluoride complexes in solution and even in solid materials like MXenes. cdnsciencepub.comnih.gov This evolution from determining simple empirical formulas to mapping complex structures and electronic properties represents a significant leap in the chemical understanding of niobium fluoride systems. pageplace.de

| Complex Ion | Formula | Typical Geometry | Coordination Number | Citation |

|---|---|---|---|---|

| Hexafluoroniobate | [NbF₆]⁻ | Octahedral | 6 | researchgate.net |

| Heptafluoroniobate | [NbF₇]²⁻ | Capped Trigonal Prismatic | 7 | unt.eduresearchgate.net |

| Oxypentafluoroniobate | [NbOF₅]²⁻ | Distorted Octahedral | 6 | scirp.orgresearchgate.net |

Advanced Synthetic Methodologies for Niobium Potassium Fluoride Compounds

Hydrofluoric Acid-Based Synthetic Pathways for Fluoro- and Oxofluoro-Niobates

The most established method for synthesizing potassium heptafluoroniobate involves the use of hydrofluoric acid (HF). In a typical laboratory-scale preparation, niobium pentoxide (Nb₂O₅) is dissolved in a hydrofluoric acid solution. wikipedia.org The addition of a potassium salt, such as potassium bifluoride (KHF₂) or potassium chloride (KCl), leads to the precipitation of K₂NbF₇. wikipedia.orgscispace.com

A common reaction is: Nb₂O₅ + 4 KHF₂ + 6 HF → 2K₂NbF₇ + 5 H₂O wikipedia.org

The concentration of the hydrofluoric acid is a critical parameter. For instance, a method for producing large, high-purity crystals involves dissolving coarse crystals of potassium oxyfluoroniobate or fluoroniobate in a recrystallization solvent of 12 to 35% by weight of hydrofluoric acid heated to 50°C or more, followed by controlled cooling. justia.com

The synthesis of related oxofluoro-niobates also relies on HF-based routes. For example, dipotassium (B57713) oxypentafluoroniobate monohydrate (K₂[NbOF₅]·H₂O) is an important compound in the separation of niobium from tantalum, exploiting its differential solubility in water compared to its tantalum analogue. wikipedia.org The synthesis of K₂NbOF₅ can be achieved by melting K₂NbF₇ with Nb₂O₅ and potassium fluoride (B91410) (KF) in an inert atmosphere. scispace.com

Table 1: Key Reactants in Hydrofluoric Acid-Based Synthesis

| Reactant | Formula | Role |

|---|---|---|

| Niobium Pentoxide | Nb₂O₅ | Niobium source |

| Hydrofluoric Acid | HF | Fluorinating agent and solvent |

| Potassium Bifluoride | KHF₂ | Potassium and fluoride source |

| Potassium Chloride | KCl | Potassium source |

Electrochemical Synthetic Approaches

Electrochemical methods offer an alternative route for the synthesis of niobium compounds, often from molten salt electrolytes. The electrochemical reduction of niobium fluoride and oxy-fluoride complexes is a key process. scispace.com These methods are particularly useful for producing niobium metal and alloys. researchgate.netelmattech.ru

The synthesis often begins with K₂NbF₇ produced via the hydrofluoric acid method. scispace.com This salt is then used in a molten salt bath, typically with alkali metal chlorides and/or fluorides as solvents. scispace.comresearchgate.net The composition of the melt, particularly the oxygen-to-niobium ratio, significantly influences the final product. scispace.com

By controlling the composition of the outer-sphere cations in the melt (e.g., using different alkali metal fluorides like KF, RbF, or CsF), it is possible to synthesize novel niobium compounds, including sub-oxides like tetragonal Nb₆O and rhombohedral NbₓO (x<6). scispace.com The electrolysis of K₂NbOF₅ in KF and RbF melts can lead to the cathodic deposition of low-valence niobium composites. scispace.com

Cyclic voltammetry studies in eutectic LiF-NaF-KF (FLINAK) melts have shown that NbF₇²⁻ complexes can be reduced to niobium metal in two reversible steps. researchgate.net The presence of oxide ions in the melt can lead to the formation of mono-oxyfluoride complexes like [Nb(V)OF₅]²⁻, altering the redox properties of the system. researchgate.net

Solid-State Synthesis Routes and Reaction Mechanisms

Solid-state synthesis methods provide an alternative to solution-based routes, often avoiding the handling of hazardous hydrofluoric acid. These techniques are particularly relevant for industrial-scale production. A common approach involves heating a mixture of niobium oxide (Nb₂O₅) with potassium hydrogen fluoride (KHF₂).

Solid-state reactions are also employed to create doped materials for specific applications. For instance, a K₂NbF₇:Mn⁴⁺ red phosphor, suitable for warm white LEDs, has been synthesized via a facile two-step solid-state reaction. researchgate.netresearchgate.net This involves the incorporation of Mn⁴⁺ ions into the K₂NbF₇ crystal lattice. researchgate.net

The mechanism in solid-state synthesis involves the diffusion of ions at high temperatures to form the desired product. The choice of precursors and reaction conditions (temperature, atmosphere) is crucial for controlling the phase and purity of the final material. acs.org

Hydrothermal Synthesis of Niobium Potassium Fluoride Compounds

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique has been successfully applied to the synthesis of various niobate compounds, including potassium niobates and their derivatives. northwestern.eduresearchgate.netresearchgate.net

While direct hydrothermal synthesis of K₂NbF₇ is less common, the principles of this method are relevant to the synthesis of related materials. For instance, potassium fluoride (KF) has been used as a mineralizer in the hydrothermal synthesis of KTa₁₋ₓNbₓO₃ (KTN) particles. northwestern.edu The addition of KF was found to increase the solution stability of the tantalum precursor, thereby influencing the composition of the resulting solid solution. northwestern.edu

Hydrothermal methods are particularly effective for synthesizing complex oxides and fluorophosphates. For example, a two-step hydrothermal process has been used to synthesize organically templated niobium and zinconiobium fluorophosphates. acs.org This involves first dissolving Nb₂O₅ in hydrofluoric acid and then reacting it with other precursors in a Teflon-lined autoclave at elevated temperatures. acs.org

Precursor Chemistry in this compound Synthesis

The choice of precursors is fundamental to the successful synthesis of this compound and related compounds. The primary niobium precursor is typically niobium pentoxide (Nb₂O₅) or niobium hydroxides. wikipedia.orgresearchgate.net For the potassium and fluoride components, potassium fluoride (KF), potassium bifluoride (KHF₂), and hydrofluoric acid (HF) are commonly used. wikipedia.orglookchem.comwikipedia.org

The purity of the precursors directly impacts the purity of the final product. For example, in the synthesis of high-purity TiNb₂O₇, the niobium source often requires a costly purification process to remove contaminants like iron, phosphorus, and tantalum that are present in the original ores. rsdjournal.orgrsdjournal.org

The reactivity of the precursors also plays a significant role. Niobium pentachloride (NbCl₅) can also be used as a niobium source. chemicalbook.com The reaction of NbCl₅ with KF in anhydrous HF can be used to precipitate K₂NbF₇.

Table 2: Common Precursors in this compound Synthesis

| Precursor | Formula | Function |

|---|---|---|

| Niobium Pentoxide | Nb₂O₅ | Niobium Source |

| Niobium Hydroxide (B78521) | Nb(OH)₅ | Niobium Source |

| Niobium Pentachloride | NbCl₅ | Niobium Source |

| Potassium Fluoride | KF | Potassium and Fluoride Source |

| Potassium Bifluoride | KHF₂ | Potassium and Fluoride Source |

Control of Purity and Stoichiometry in Laboratory Synthesis

Achieving high purity and precise stoichiometry is a primary challenge in the synthesis of this compound. The presence of impurities, particularly tantalum, is a major concern due to the chemical similarity of the two elements. wikipedia.org

Recrystallization is a key technique for purifying K₂NbF₇. justia.com By carefully controlling the temperature and concentration of the hydrofluoric acid solution during recrystallization, it is possible to obtain large, high-purity crystals. justia.com The process often involves dissolving the crude product in hot HF and then cooling the solution to precipitate the purified salt. justia.com

Control over stoichiometry is achieved by precise measurement of the reactants. The molar ratios of niobium, potassium, and fluoride sources are critical in determining the final compound. For instance, the ratio of K₂NbF₇ to Nb₂O₅ in a melt will determine the formation of oxyfluoride species. scispace.com

Analytical techniques such as X-ray diffraction (XRD) and elemental analysis are essential for confirming the phase purity and stoichiometry of the synthesized product. researchgate.net For instance, XRD is used to confirm the monoclinic crystal structure of K₂NbF₇. researchgate.net

Comprehensive Structural Characterization of Niobium Potassium Fluoride Species

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) serves as a cornerstone for the structural analysis of crystalline materials, including the various forms of niobium potassium fluoride (B91410). By analyzing the diffraction patterns produced when X-rays interact with a crystal lattice, researchers can determine unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single-Crystal X-ray Diffraction Analysis of Complex Fluoroniobates

Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a compound's crystal structure. carleton.edu This non-destructive technique provides detailed information about the internal lattice, including the precise location of each atom. carleton.eduuni-ulm.de For complex fluoroniobates like potassium heptafluoroniobate (K₂NbF₇), SC-XRD has been instrumental in refining its structure.

The detailed structural parameters obtained from SC-XRD are crucial for understanding the properties of these materials and for interpreting data from other analytical techniques.

Table 1: Crystallographic Data for Select Potassium Fluoroniobates from Single-Crystal XRD

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| K₂NbF₇ kyoto-u.ac.jp | Monoclinic | P2₁/c | 5.85 | 12.71 | 8.52 | 90 | 90.1 | 90 | 4 |

| KNaNbF₇ researchgate.net | Orthorhombic | P2₁2₁2₁ | 5.509(2) | 9.100(4) | 11.234(5) | 90 | 90 | 90 | 4 |

| K₃NbF₈ researchgate.net | Cubic | Fm-3m | 9.14 | 9.14 | 9.14 | 90 | 90 | 90 | 4 |

This table presents representative crystallographic data. Actual values may vary slightly between different studies.

Powder X-ray Diffraction Applications in Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the assessment of sample purity. acs.org By comparing the diffraction pattern of a polycrystalline sample to a database of known patterns, the constituent phases can be identified. acs.org

In the context of niobium potassium fluorides, PXRD is essential for routine characterization and for monitoring the synthesis of these compounds. rsc.orgpolyu.edu.hk For example, the synthesis of K₂NbF₇:Mn⁴⁺ phosphors is often monitored by PXRD to ensure the desired phase has been formed and to check for any crystalline impurities. rsc.org The technique is also used to confirm the crystal structure of new compositions, such as in the development of K₂Nb₁₋ₓMoₓF₇:Mn⁴⁺ solid solutions. researchgate.net

Furthermore, PXRD is crucial for studying phase transitions, where changes in the diffraction pattern as a function of temperature or pressure indicate structural transformations. researchgate.net

Time-Resolved Synchrotron X-ray Diffraction Investigations of Phase Transitions

Time-resolved synchrotron X-ray diffraction is a powerful technique for studying the dynamics of structural changes in materials, such as phase transitions. aps.orgaps.org The high intensity and collimation of synchrotron radiation allow for very fast data collection, enabling the observation of transient structures. carnegiescience.edu

In studies of potassium heptafluoroniobate (K₂NbF₇), time-resolved synchrotron XRD has been used to investigate an irreversible phase transition that occurs at approximately 160 °C. researchgate.netacs.org This technique, combined with other methods like differential scanning calorimetry, allows for a detailed understanding of the structural rearrangements that occur during the transition. researchgate.net Similar techniques have been applied to other complex fluorides and oxyfluorides to elucidate the mechanisms of their phase transitions. researchgate.netfsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy of Niobium Potassium Fluorides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. In the study of niobium potassium fluorides, both ⁹³Nb and ¹⁹F NMR provide unique and complementary information about the structure and dynamics of these compounds.

Solid-State ⁹³Nb NMR Spectroscopy for Local Environment Elucidation

Solid-state ⁹³Nb NMR spectroscopy is particularly sensitive to the coordination environment of the niobium atom. nih.gov The ⁹³Nb nucleus has a nuclear spin of I = 9/2 and a significant nuclear quadrupole moment, which makes its NMR spectrum highly sensitive to the symmetry of the local electric field gradient (EFG) at the niobium site. researchgate.netresearchgate.net

For potassium heptafluoroniobate (K₂NbF₇), ⁹³Nb MAS NMR spectra, acquired at high magnetic fields and fast spinning speeds, have been used to determine the nuclear quadrupole coupling constant (Cq), the asymmetry parameter (η), and the isotropic chemical shift (δiso). researchgate.netacs.org At room temperature, these parameters have been determined to be Cq = 38.5(2) MHz, η = 0.35(2), and δiso = -1600(5) ppm. researchgate.netacs.org The large Cq value is indicative of a highly asymmetric environment around the niobium atom, consistent with the capped trigonal prism geometry of the NbF₇²⁻ ion. researchgate.netacs.org

Studies have also shown that the ⁹³Nb isotropic chemical shift is sensitive to the coordination number of the niobium atom, with shifts for seven-coordinated Nb sites typically falling in the range of -1200 to -1600 ppm. nih.govresearchgate.net For K₃NbF₈, which features a more distorted {NbF₇} polyhedron, a very strong quadrupolar coupling of Cq = 37.9 MHz is observed. researchgate.net

Table 2: ⁹³Nb NMR Parameters for Select Potassium Fluoroniobates

| Compound | Isotropic Chemical Shift (δiso) (ppm) | Quadrupole Coupling Constant (Cq) (MHz) | Asymmetry Parameter (η) |

| K₂NbF₇ researchgate.netacs.org | -1600(5) | 38.5(2) | 0.35(2) |

| KNbF₆ researchgate.net | -1430 | 5.1 | 0.1 |

| K₃NbF₈ researchgate.net | -1542 | 37.9 | 0.3 |

These values are representative and can vary with temperature and experimental conditions.

Solid-State ¹⁹F NMR Spectroscopy for Fluorine Ligand Characterization

Solid-state ¹⁹F NMR spectroscopy provides valuable information about the fluorine ligands in niobium potassium fluorides. The ¹⁹F nucleus has a spin of I = 1/2, high natural abundance, and a large gyromagnetic ratio, making it a highly sensitive NMR probe. alfa-chemistry.comnih.gov

In K₂NbF₇, the ¹⁹F MAS NMR spectra exhibit slightly distorted ten-peak multiplets. researchgate.netacs.org This splitting arises from both J-coupling (indirect spin-spin coupling) and residual dipolar coupling between the ¹⁹F and the quadrupolar ⁹³Nb nuclei. researchgate.netacs.org Simulations of these spectra have yielded a one-bond J-coupling constant, ¹J(⁹³Nb,¹⁹F), of 204(2) Hz and an isotropic chemical shift, δiso(¹⁹F), of 76.28(2) ppm. researchgate.netacs.org

Variable-temperature ¹⁹F MAS NMR experiments have revealed that intramolecular fluorine motion becomes significant above -100 °C, leading to a reduction in the fluorine second moments and the ⁹³Nb-¹⁹F dipolar couplings. researchgate.netacs.org In the case of K₃NbF₈, which is thought to contain {NbF₇} polyhedra and an uncoordinated fluorine atom, two distinct signals are observed in the ¹⁹F NMR spectrum. researchgate.net A signal at 76.5 ppm is attributed to the {NbF₇} fragment, while another signal at -142.1 ppm corresponds to the uncoordinated fluorine atom. researchgate.net

Table 3: ¹⁹F NMR Data for Select Potassium Fluoroniobates

| Compound | Isotropic Chemical Shift (δiso) (ppm) | ¹J(⁹³Nb,¹⁹F) (Hz) |

| K₂NbF₇ researchgate.netacs.org | 76.28(2) | 204(2) |

| KNbF₆ researchgate.net | 100.0 | 338 |

| K₃NbF₈ researchgate.net | 76.5, -142.1 | Not Reported |

Chemical shifts are referenced to CFCl₃. The two shifts for K₃NbF₈ correspond to the fluorine atoms in the {NbF₇} fragment and the uncoordinated fluorine, respectively.

Investigations of Nuclear Quadrupole Coupling Constants (CQ) and Asymmetry Parameters (η)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For nuclei with a spin quantum number I > 1/2, such as 93Nb (I = 9/2), the interaction of the nuclear electric quadrupole moment with the surrounding electric field gradient (EFG) provides detailed structural information. This interaction is characterized by the nuclear quadrupole coupling constant (CQ) and the asymmetry parameter (η).

In studies of potassium heptafluoroniobate (K2NbF7), simulations of 93Nb Magic Angle Spinning (MAS) NMR spectra have yielded precise values for these parameters. researchgate.net At room temperature, the following parameters have been determined: a CQ of 38.5(2) MHz and an asymmetry parameter (η) of 0.35(2). acs.org The non-zero value of η indicates a deviation from axial symmetry in the EFG tensor, which is consistent with the low-symmetry, capped trigonal prism coordination of the fluorine atoms around the central niobium atom in K2NbF7. researchgate.netacs.org

Furthermore, the nuclear quadrupole coupling constant has been shown to be temperature-dependent. Investigations across a range of temperatures revealed that CQ(93Nb) increases as the temperature decreases, varying from 29 MHz at 150 °C to 40 MHz at 0 °C. researchgate.netacs.org This variation reflects changes in the local structure and dynamics of the [NbF7]2- anion with temperature. acs.org

| Parameter | Symbol | Value | Reference |

|---|---|---|---|

| Nuclear Quadrupole Coupling Constant | CQ | 38.5(2) MHz | acs.org |

| Asymmetry Parameter | η | 0.35(2) | acs.org |

Analysis of Chemical Shielding Anisotropy and Tensor Orientations

Beyond the quadrupolar interaction, the chemical shielding (CS) interaction is another critical NMR parameter that describes the electronic environment around a nucleus. The anisotropy of this shielding gives rise to orientation-dependent shifts. Analysis of 93Nb NMR spectra from stationary samples of K2NbF7 has allowed for the characterization of the niobium chemical shielding anisotropy. researchgate.net

These studies determined a chemical shielding anisotropy span (Ω) of 200 ppm and an isotropic chemical shift (δiso) of -1600(5) ppm at room temperature. researchgate.netacs.org The span (Ω) quantifies the magnitude of the anisotropy, while the isotropic chemical shift represents the average shielding. The analysis also enabled the determination of the relative orientation between the EFG and CS tensors, providing a more complete picture of the electronic structure around the niobium atom. researchgate.netacs.org The skew parameter (κ) for the CS tensor was found to be 0.0(2), indicating that the tensor is not axially symmetric. acs.org

| Parameter | Symbol | Value | Reference |

|---|---|---|---|

| Isotropic Chemical Shift | δiso | -1600(5) ppm | acs.org |

| Chemical Shielding Anisotropy Span | Ω | 200(20) ppm | acs.org |

| Chemical Shielding Skew | κ | 0.0(2) | acs.org |

Studies of Niobium-Fluorine Coupling and Intramolecular Fluorine Motion Dynamics

The interaction between the central niobium atom and the surrounding fluorine ligands can be investigated through both 93Nb and 19F NMR. In solid-state 19F MAS NMR spectra of K2NbF7, slightly distorted ten-peak multiplets are observed. researchgate.net This multiplet structure arises from the scalar (J-coupling) and residual dipolar coupling between the spin-1/2 19F nuclei and the quadrupolar spin-9/2 93Nb nucleus (2I + 1 = 10). researchgate.netacs.org Simulations of these spectra have yielded a one-bond J-coupling constant, 1J(93Nb,19F), of 204(2) Hz. researchgate.netacs.org

Variable-temperature 19F MAS NMR experiments have provided insights into the dynamic processes occurring within the [NbF7]2- anion. These studies demonstrate that intramolecular motion of the fluorine atoms becomes a significant factor at temperatures above -100 °C. researchgate.netacs.org This motion leads to a reduction in the fluorine second moments and an averaging of the 93Nb-19F dipolar couplings, affecting the observed NMR lineshapes. researchgate.net This dynamic behavior is crucial for understanding the reactivity and properties of the compound at different temperatures.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Local Coordination Environment Determinations for Niobium in Fluoride Matrixes

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. mdpi.comcopernicus.org It is particularly valuable for probing the coordination number, bond distances, and identity of neighboring atoms for a central absorbing atom, even in non-crystalline or complex materials. copernicus.org

In the context of niobium fluoride systems, EXAFS at the Nb K-edge is employed to investigate the local coordination environment of niobium. mdpi.comnsf.gov For instance, in studies of niobium-doped rubidium germanate oxyfluoride (Rb4Ge5O9F6:Nb), EXAFS measurements suggested that the niobium dopant is situated in a six-fold, octahedral coordination environment. mdpi.comnsf.gov The analysis yielded an average first coordination shell bond length of approximately 2.03(4) Å. mdpi.com This bond length is consistent with Nb-O and Nb-F bonds in an octahedral arrangement. mdpi.com

While the crystal structure of pure K2NbF7 is well-established as a seven-coordinate, capped trigonal prism, EXAFS provides the means to verify the local structure of the [NbF7]2- ion when it is placed in different environments, such as in molten salt solutions or when doped into other host lattices. The technique is sensitive to the immediate local geometry, whereas other methods like X-ray diffraction provide information on long-range, average crystal structures. copernicus.org

Vibrational Spectroscopy: Infrared and Raman Investigations

Identification of Characteristic Nb(V) Fluoro and Oxofluoro Complexes

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the specific niobium(V) complex species present in various media, particularly in high-temperature molten fluoride salts. electronicsandbooks.comacs.orgnih.gov These vibrational methods allow for the in-situ characterization of molecular structures.

Studies of K2NbF7 dissolved in a eutectic LiF-NaF-KF (FLINAK) melt have confirmed the presence of the heptafluoroniobate anion, [NbF7]2-. acs.orgresearchgate.net In the molten state at 650 °C, this species gives rise to characteristic Raman bands at approximately 626 cm-1 (polarized), 371 cm-1 (depolarized), and 290 cm-1 (depolarized). researchgate.net The room-temperature IR spectrum of solid K2NbF7 shows a characteristic strong band associated with this anion. electronicsandbooks.com

The presence of oxide impurities in fluoride melts leads to the formation of various niobium oxofluoro complexes. acs.orgnih.gov Vibrational spectroscopy has been instrumental in identifying these species based on their characteristic frequencies, especially the high-frequency Nb=O stretching modes.

[NbOF5]2- : This mono-oxofluoro complex is observed in melts with low oxide-to-niobium molar ratios. acs.orgresearchgate.net It is characterized by a strong, polarized Raman band around 921 cm-1, attributed to the Nb=O double bond. researchgate.net

[NbOF6]3- : This species has been identified in solidified melts. acs.orgnih.gov

[NbO2F4]3- : This di-oxofluoro complex forms at higher oxide concentrations and has been identified in both molten and solid states. acs.orgnih.gov

The ability to distinguish between these fluoro and oxofluoro complexes is critical for controlling processes such as the electrodeposition of niobium metal from molten salt baths, where oxide content significantly impacts the chemistry. electronicsandbooks.com

| Complex Ion | State | Spectroscopy | Characteristic Frequencies (cm-1) | Reference |

|---|---|---|---|---|

| [NbF7]2- | Molten (FLINAK, 650°C) | Raman | 626 (p), 371 (dp), 290 (dp) | researchgate.net |

| [NbOF5]2- | Molten (FLINAK) | Raman | 921 (p, Nb=O stretch) | researchgate.net |

| [NbOF5]2- | Solidified Melt | IR / Raman | Identified | acs.orgnih.gov |

| [NbOF6]3- | Solidified Melt | IR / Raman | Identified | acs.orgnih.gov |

| [NbO2F4]3- | Molten & Solidified | IR / Raman | Identified | acs.orgnih.gov |

(p) = polarized; (dp) = depolarized

Spectroscopic Signatures of Intermolecular Interactions and Hydrogen Bonding

The intermolecular forces and potential hydrogen bonding involving niobium potassium fluoride, primarily as the potassium heptafluoroniobate (K₂NbF₇) species, are elucidated through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are powerful tools for probing the local environment of the niobium and fluorine atoms, revealing details about lattice dynamics, ionic interactions, and the nature of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides significant insight into the local structure and interactions within the K₂NbF₇ crystal lattice. Studies using ¹⁹F and ⁹³Nb NMR can characterize the bonding and dynamic processes.

In solid K₂NbF₇, the ¹⁹F MAS NMR spectra exhibit complex multiplets which are the result of J-coupling and residual dipolar coupling between the ¹⁹F and the quadrupolar ⁹³Nb nucleus. researchgate.net Simulations of these spectra have yielded precise measurements of the scalar coupling constant. researchgate.net Furthermore, variable-temperature ¹⁹F NMR experiments reveal that intramolecular fluorine motion becomes a significant factor above -100 °C, which points to dynamic interactions within the crystal structure. researchgate.net An irreversible phase transition around 160 °C has also been observed using both ¹⁹F and ⁹³Nb NMR techniques. researchgate.net

Table 1. NMR Spectroscopic Data for Solid K₂NbF₇ at Room Temperature

| Parameter | Nucleus | Value | Reference |

|---|---|---|---|

| Isotropic Chemical Shift (δiso) | ¹⁹F | 76.28(2) ppm | researchgate.net |

| Isotropic Chemical Shift (δiso) | ⁹³Nb | -1600(5) ppm | researchgate.net |

| Scalar Coupling Constant (¹J(⁹³Nb,¹⁹F)) | ¹⁹F, ⁹³Nb | 204(2) Hz | researchgate.net |

The interaction of the ⁹³Nb nucleus with the surrounding electric field gradient (EFG) is particularly sensitive to intermolecular distances and lattice dynamics. The nuclear quadrupole coupling constant (Cq) for ⁹³Nb has been shown to be temperature-dependent, increasing as the temperature decreases. researchgate.net This variation indicates changes in the symmetry of the charge distribution around the niobium atom, reflecting the subtle shifts in intermolecular interactions within the crystal lattice. researchgate.net

Table 2. Temperature Dependence of ⁹³Nb Quadrupole Coupling Constant (Cq) in K₂NbF₇

| Temperature (°C) | Cq (MHz) | Asymmetry Parameter (η) | Reference |

|---|---|---|---|

| 150 | 29.0(2) | Not Reported | researchgate.net |

| Room Temp. (approx. 25) | 38.5(2) | 0.35(2) | researchgate.net |

| 0 | 40.0(2) | Not Reported | researchgate.net |

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy is instrumental in identifying the specific niobium fluoride species present, especially in molten salt systems where intermolecular interactions are dynamic. acs.org In molten alkali-metal fluoride melts, Raman spectroscopy has been used to identify the equilibrium between different niobium(V) fluoro complexes. acs.org

The predominant species in many fluoride melts is the heptafluoroniobate anion, [NbF₇]²⁻. acs.org However, the presence of the hexafluoroniobate anion, [NbF₆]⁻, has also been identified, with the relative concentrations depending on the composition of the melt. acs.org The vibrational frequencies of these anions are influenced by interactions with the surrounding cations (e.g., K⁺) in the melt. acs.orgpyrometallurgy.co.za In systems containing other potential ligands, such as oxide or chloride ions, the formation of mixed-ligand species like niobium oxofluoro complexes can be readily identified by the appearance of new, characteristic bands in the Raman and IR spectra. acs.orgresearchgate.net

Table 3. Characteristic Raman Frequencies for Niobium(V) Fluoro-Complexes in Molten Fluoride Salts

| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| [NbF₇]²⁻ | ν₁ (Symmetric Stretch) | ~636 | acs.org |

| [NbF₆]⁻ | ν₁ (Symmetric Stretch) | ~683 | acs.org |

Hydrogen Bonding

For the pure, anhydrous ionic salt K₂NbF₇, hydrogen bonding is not an intrinsic feature of its structure. Hydrogen bonds typically form between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N, or F) and another nearby electronegative atom.

However, in the presence of protic species, such as residual water or in hydrofluoric acid solutions, hydrogen bonding interactions involving the fluoride ligands of the [NbF₇]²⁻ anion are possible. Such interactions would manifest as distinct spectroscopic signatures. For instance, in an IR spectrum, the presence of water would show O-H stretching bands, which would likely be broadened and shifted to lower wavenumbers due to the formation of O-H···F hydrogen bonds. msu.edu Similarly, in other fluoride-containing compounds like ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄), potential N-H···F hydrogen bonds are analyzed by examining the N-H distances and vibrational frequencies, although these are sometimes characterized as long or weak for a hydrogen bond. researchgate.net The detection of such interactions in a K₂NbF₇ system would require spectroscopic analysis in a medium where hydrogen-bond donors are present.

Electrochemical Investigations and Mechanistic Studies of Niobium Potassium Fluoride

Electrochemical Behavior of Niobium Ions in Molten Fluoride (B91410) Salts

The electrochemical properties of niobium ions in molten fluoride salts are complex, influenced by factors such as the composition of the molten salt, temperature, and the presence of other ions. lew.rotennessee.edu The stability of niobium species and the mechanisms of their reduction at the electrode are highly sensitive to these conditions. tennessee.edu

Electrochemical Reduction Pathways of Niobium Fluoride Complexes

The reduction of niobium(V) from fluoride-containing molten salts is a multi-step process, though the exact pathway can vary depending on the specific electrolyte composition and experimental conditions.

In many fluoride melts, the reduction of the [NbF₇]²⁻ complex is believed to occur in a two-step, reversible, and diffusion-controlled process. chemicalpapers.com A common proposed mechanism is:

Nb(V) + e⁻ ↔ Nb(IV)

Nb(IV) + 4e⁻ → Nb(0) researchgate.net

Another study in LiF-NaF-KF melts also suggested a two-step reduction: Nb(V) → Nb(IV) → Nb(0). researchgate.net However, other research in molten LiF-NaF has indicated a three-step reduction: a reversible one-electron step to the tetravalent state, followed by a reversible three-electron step to the monovalent state, and finally an irreversible one-electron reduction to the metallic state. researchgate.net In NaF–Na₃AlF₆ molten salt, Nb(V) has been observed to undergo a three-step reduction: Nb(V)→Nb(IV)→Nb(I)→Nb. researchgate.netmdpi.com

The presence of oxide ions in the melt significantly impacts the reduction pathway. chemicalpapers.comiaea.org Oxide ions can react with niobium fluoride complexes to form niobium oxyfluoro-complexes, such as [NbOF₅]²⁻ and [NbOF₆]³⁻. chemicalpapers.com These oxyfluoro-complexes can also be electrochemically reduced, sometimes at potentials more positive than the fluoride complexes, leading to the formation of an oxygen–niobium solid solution. mdpi.com

Determination of Diffusion Coefficients and Electrode Kinetics

The rate of niobium electrodeposition is often controlled by the diffusion of niobium ions from the bulk electrolyte to the electrode surface. lew.ro The diffusion coefficient (D) is a key parameter in understanding and modeling this process.

Several studies have determined the diffusion coefficients for niobium species in various molten fluoride systems. For instance, in a KCl-NaF-LiF eutectic at 1023 K, the diffusion coefficient for the niobium ion was calculated to be approximately 1.6 ± 0.4 × 10⁻⁵ cm²/s. lew.ro In NaCl-KCl melts, the diffusion coefficients for Nb(V) and Nb(IV) were determined to be 1.83 × 10⁻⁵ cm²/s and 2.34 × 10⁻⁵ cm²/s, respectively. researchgate.net Another study in a NaF–Na₃AlF₆ molten salt at 950 °C calculated the diffusion coefficient of Nb⁵⁺ to be 3.57 × 10⁻⁶ cm²/s. researchgate.netmdpi.com

Interactive Data Table: Diffusion Coefficients of Niobium Ions in Molten Salts

| Molten Salt System | Niobium Species | Temperature (°C) | Diffusion Coefficient (cm²/s) | Source |

| KCl-NaF-LiF | Niobium ion | 750 | 1.6 x 10⁻⁵ | lew.ro |

| NaCl-KCl | Nb(V) | 720 | 1.83 x 10⁻⁵ | researchgate.net |

| NaCl-KCl | Nb(IV) | 720 | 2.34 x 10⁻⁵ | researchgate.net |

| NaF–Na₃AlF₆ | Nb⁵⁺ | 950 | 3.57 x 10⁻⁶ | researchgate.netmdpi.com |

Cyclic Voltammetry and Chronopotentiometry Studies

Cyclic voltammetry (CV) and chronopotentiometry are powerful electrochemical techniques used to investigate the reduction mechanisms and kinetics of niobium fluoride complexes.

CV involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the reduction and oxidation processes occurring at the electrode surface. lew.ro For instance, typical cyclic voltammograms for the reduction of K₂NbF₇ in a KCl-NaF-LiF melt show one cathodic (reduction) peak and one corresponding anodic (oxidation) peak, indicating a single-step or closely spaced multi-step reduction process to the metal. lew.ro The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled. lew.romdpi.com

Chronopotentiometry involves applying a constant current to the electrode and measuring the potential as a function of time. chemicalpapers.com The resulting chronopotentiogram can reveal the number of reduction steps and provide information about the nature of each step (e.g., reversible, irreversible, diffusion-controlled). researchgate.net These studies have been instrumental in confirming the multi-step nature of niobium reduction in various fluoride melts. chemicalpapers.comresearchgate.net

Electrochemical Fluorination Research Involving Niobium Species

While the primary focus of electrochemical research on niobium potassium fluoride is often on the reduction to niobium metal, there is also interest in electrochemical fluorination processes. Electrochemical fluorination can be a more controllable method for creating fluorinated compounds compared to traditional high-temperature methods using fluorine gas. d-nb.info Research in this area has explored the use of electrochemical methods to fluorinate various metal oxides, which can modify their electronic and magnetic properties. d-nb.info Although specific research on the direct electrochemical fluorination using this compound as the fluorine source is less common, the principles of molten salt electrochemistry are highly relevant. The stability of fluoride complexes and the electrochemical window of the molten salt are critical factors in such processes. cecri.res.in

Role of this compound in Electrolytic Metal Production Research

This compound is a key component in electrolytes used for the electrolytic production of high-purity niobium metal and coatings. wikipedia.orgdtic.mil Molten salt electrolysis offers several advantages over traditional metallothermic reduction methods, including the potential for continuous production and higher purity products. mdpi.comresearchgate.net

Research in this area focuses on optimizing the electrolysis parameters, such as current density, temperature, and electrolyte composition, to produce dense, coherent, and smooth niobium deposits. researchgate.netdtic.mil The presence of K₂NbF₇ in the molten salt provides the source of niobium ions for deposition at the cathode. ceon.rs Studies have shown that the morphology and properties of the deposited niobium, such as grain size and hardness, are influenced by the electrolysis conditions. dtic.mil Furthermore, the addition of other compounds to the electrolyte, such as oxides, can affect the current efficiency and the nature of the deposited layer. iaea.org The ultimate goal of this research is to develop efficient and cost-effective electrochemical processes for producing niobium metal and alloys for various high-technology applications. lew.rodtic.mil

Theoretical and Computational Chemistry Approaches to Niobium Potassium Fluoride Systems

Density Functional Theory (DFT) Studies of Niobium Potassium Fluoride (B91410) Complexes

Density Functional Theory (DFT) has become a central method in computational materials science and quantum chemistry for modeling the electronic structure, energetics, and dynamic behavior of materials. biorxiv.org DFT calculations are used to investigate niobium fluoride systems, providing predictions of molecular parameters and thermal functions. researchgate.net By combining DFT with statistical mechanics, for instance, novel data for various gaseous niobium fluoride species have been calculated. researchgate.net

These theoretical studies are crucial for understanding the chemistry of niobium in fluorine-rich environments, which is relevant for industrial applications and the development of technologies like Molten Salt Reactors (MSRs). researchgate.net In such applications, understanding the thermodynamic stability and behavior of fission products like niobium is critical. researchgate.net DFT, coupled with thermodynamic assessment approaches like CALPHAD (Calculation of Phase Diagrams), has been used to develop thermodynamic models for the broader niobium-fluorine system. mdpi.com These models are validated against available experimental data and can be used to predict phase diagrams, providing a robust theoretical foundation for the behavior of compounds like niobium potassium fluoride under various conditions. researchgate.netmdpi.com

Computational Modeling of Electronic Structure and Bonding Characteristics

In the [NbF₇]²⁻ complex, the bonding is characterized by interactions between the niobium 4d orbitals and the fluorine 2p orbitals. Computational models can quantify the degree of covalent and ionic character in the Nb-F bonds. Analysis of the electronic density of states (DOS) reveals the contributions of niobium and fluorine atoms to the valence and conduction bands. nsps.org.ng The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are fundamental to understanding the electronic transitions and chemical reactivity of the complex. acs.org These computational approaches allow for a precise description of how the seven fluorine ligands coordinate to the central niobium atom, stabilizing its +5 oxidation state and giving rise to the compound's characteristic structure.

Simulations of Spectroscopic Properties (NMR, IR, Raman)

Computational simulations are invaluable for interpreting and predicting the spectroscopic signatures of this compound. These simulations provide a direct link between the atomic-level structure and the experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy is a powerful technique for probing the local environment of niobium and fluorine atoms in K₂NbF₇. e3s-conferences.org Computational simulations of ⁹³Nb and ¹⁹F Magic Angle Spinning (MAS) NMR spectra are used to extract precise parameters. e3s-conferences.orgresearchgate.net For instance, simulations of ⁹³Nb MAS NMR spectra yield the nuclear quadrupole coupling constant (Cₛ), a measure of the interaction between the nuclear quadrupole moment and the surrounding electric field gradient, as well as the asymmetry parameter (η) and the isotropic chemical shift (δᵢₛₒ). e3s-conferences.org Simulations have also been used to determine the niobium chemical shielding anisotropy and the relative orientation of the electric field gradient and chemical shielding tensors. e3s-conferences.org Similarly, simulations of ¹⁹F MAS NMR spectra can yield values for J-coupling constants, such as ¹J(⁹³Nb,¹⁹F). e3s-conferences.org

Interactive Data Table: Simulated ⁹³Nb and ¹⁹F NMR Parameters for K₂NbF₇ at Room Temperature

| Nucleus | Parameter | Simulated Value |

|---|---|---|

| ⁹³Nb | Cₛ (MHz) | 38.5(2) |

| ⁹³Nb | η | 0.35(2) |

| ⁹³Nb | δᵢₛₒ (ppm) | -1600(5) |

| ⁹³Nb | Span (Ω) (ppm) | 200 |

| ¹⁹F | ¹J(⁹³Nb,¹⁹F) (Hz) | 204(2) |

Data sourced from a solid-state NMR spectroscopy and X-ray diffraction study. e3s-conferences.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides insight into the molecular motions of the [NbF₇]²⁻ anion. Experimental studies of molten alkali-metal fluoride systems have identified the characteristic vibrational frequencies for this ion. scielo.org.mxrsc.org Computational methods, particularly DFT, are used to calculate the vibrational frequencies and intensities of IR and Raman spectra. researchgate.net These calculations help in assigning the experimentally observed spectral bands to specific vibrational modes (e.g., Nb-F stretching and F-Nb-F bending). scielo.org.mx The agreement between simulated and experimental spectra serves to validate the computational model of the molecular structure. nih.gov

Interactive Data Table: Experimental Vibrational Frequencies for the [NbF₇]²⁻ Ion

| Spectroscopy | Frequency (cm⁻¹) | Polarization | Assignment (Tentative) |

|---|---|---|---|

| Raman | 626 | Polarized (p) | Symmetric Stretch |

| Raman | 371 | Depolarized (dp) | Bending/Deformation |

Data sourced from spectroscopic investigations in LiF-NaF-KF eutectic melts. scielo.org.mx

Prediction of Molecular Structures and Reactivity Parameters

Prediction of Molecular Structures: A fundamental application of theoretical chemistry is the prediction of the most stable three-dimensional arrangement of atoms in a molecule or complex ion. For this compound, computational methods are used to determine the geometry of the [NbF₇]²⁻ anion. Through energy minimization calculations, typically using DFT, various possible geometries can be evaluated to find the one with the lowest energy. researchgate.net Experimental data from X-ray diffraction show that the fluorine atoms are arranged around the central niobium atom in a capped trigonal prism geometry. e3s-conferences.org Theoretical calculations confirm that this heptacoordinate arrangement is an energetically favorable structure for the complex.

Prediction of Reactivity Parameters: Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the chemical reactivity of molecular systems through various descriptors calculated from the electronic structure. researchgate.netsciencesconf.org These descriptors help predict how a molecule will interact with other chemical species. acs.org While detailed reactivity studies specifically on K₂NbF₇ are not extensively published, the theoretical methodology is well-established and applicable. researchgate.netmdpi.com

Key global reactivity descriptors that can be calculated include:

Chemical Potential (μ): Related to electronegativity, it measures the tendency of electrons to escape from the system. nih.gov

Chemical Hardness (η): Represents the resistance of a system to change its electronic configuration. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily the electronic distribution can be modified. nist.gov

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment. scielo.org.mx

In addition to these global descriptors, local reactivity descriptors like the Fukui function can be calculated. The Fukui function indicates which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack, thus predicting the site selectivity of chemical reactions. rsc.org By applying these computational tools, researchers can predict the reactive nature of the [NbF₇]²⁻ anion, such as its propensity to act as a fluoride donor or its stability in different chemical environments, which is crucial for applications ranging from catalysis to materials synthesis. mdpi.comshd-pub.org.rs

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior and interactions of potassium fluoride in solution. researchgate.net These simulations, which rely on force fields to describe the interatomic potentials, provide insights into properties like ion pairing, solvation structures, and transport coefficients (e.g., self-diffusion), which are macroscopic manifestations of the underlying chemical reactivity and intermolecular forces. e3s-conferences.orgresearchgate.net

Chemical Reactivity and Transformation Research of Niobium Potassium Fluoride Compounds

Oxidation-Reduction Chemistry Involving Niobium Oxidation States

The oxidation-reduction (redox) chemistry of niobium potassium fluoride (B91410) is primarily centered on the niobium(V) oxidation state, which is the most stable and common for niobium. However, the reduction to lower oxidation states, particularly niobium(IV), is a critical step in the electrometallurgical production of niobium metal.

In molten salt systems, such as eutectic mixtures of lithium fluoride, sodium fluoride, and potassium fluoride (FLiNaK), potassium heptafluoroniobate (K₂NbF₇) can be electrochemically reduced. researchgate.net The process involves a stepwise reduction, first to Nb(IV) and subsequently to niobium metal. The presence of oxide ions in the molten salt can significantly influence these redox reactions, leading to the formation of various oxofluoro complexes. researchgate.net

Research in alkali metal chloride melts has shown that metallic niobium can react with its pentavalent fluoride complexes, resulting in the formation of niobium(IV) complexes. iaea.org This reaction demonstrates the ability of niobium to exist in multiple oxidation states and the role of the surrounding medium in stabilizing these states. The equilibrium of such reactions is crucial for controlling the purity and properties of the final niobium product.

Table 1: Redox Reactions of Niobium Fluoride Complexes

| Reaction Type | Reactants | Products | Medium | Significance |

|---|---|---|---|---|

| Electrochemical Reduction | Nb(V) as K₂NbF₇ | Nb(IV) complexes, Nb metal | Molten Fluoride Salts (e.g., LiF-NaF-KF) | Core process for niobium metal production. researchgate.net |

| Chemical Reduction | Nb(V) complexes | Nb(IV) complexes | Molten Chloride Salts | Demonstrates in-situ formation of lower oxidation states. iaea.org |

Ligand Substitution Mechanisms and Kinetics

Ligand substitution reactions are fundamental to the chemical transformations of niobium potassium fluoride. These reactions involve the replacement of fluoride ions or other ligands in the coordination sphere of the niobium center.

Studies on niobium(V) complexes have shown that the substitution of ligands, such as triphenylphosphine (B44618) oxide, by other nucleophiles like pyridine-type ligands, follows an associative mechanism. mdpi.com This is indicated by negative activation entropies, suggesting a transition state where both the entering and leaving ligands are associated with the niobium center. mdpi.com The rate of these substitution reactions is influenced by the electronic properties of the entering ligand. mdpi.com

In aqueous solutions, the fluoride ligands in niobium fluoride complexes can be substituted by water molecules or hydroxide (B78521) ions, leading to hydrolysis, which will be discussed in more detail in section 6.4. The kinetics of these substitution reactions are critical in processes like the Marignac process for separating niobium and tantalum, where the differential solubility of their respective potassium fluoride salts is exploited. wikipedia.orgufs.ac.za

Complex Formation Reactions and Speciation Studies in Solution

In solution, this compound exists in equilibrium with various complex ions. The specific species present depend on factors such as the solvent, the concentration of fluoride ions, and the presence of other coordinating species.

Spectroscopic studies, particularly using Raman spectroscopy, have been instrumental in identifying the different niobium fluoride and oxofluoride complexes in molten salts. researchgate.net In fluoride melts with low oxide concentrations, the dominant species is the heptafluoroniobate anion, [NbF₇]²⁻. researchgate.netwikipedia.org As the oxide concentration increases, this is converted to the pentafluorooxoniobate ion, [NbOF₅]²⁻, and then to the tetrafluoro-dioxoniobate ion, [NbO₂F₄]³⁻. researchgate.net

In aqueous hydrofluoric acid solutions, the speciation is also complex. At high HF concentrations, K₂NbF₇ is stable. ufs.ac.za However, in more dilute HF solutions, the oxyfluoride complex, K₂[NbOF₅], becomes the more soluble and dominant species. wikipedia.orgufs.ac.za This difference in stability and solubility is the basis for the industrial separation of niobium from tantalum. wikipedia.org

Table 2: Niobium Complex Species in Different Media

| Medium | Dominant Niobium Species | Conditions | Reference |

|---|---|---|---|

| Molten Fluoride Salt (low oxide) | [NbF₇]²⁻ | Low O²⁻ concentration | researchgate.netwikipedia.org |

| Molten Fluoride Salt (increasing oxide) | [NbOF₅]²⁻, [NbO₂F₄]³⁻ | Increasing O²⁻ concentration | researchgate.net |

| Concentrated Hydrofluoric Acid | K₂NbF₇ | High [HF] | ufs.ac.za |

| Dilute Hydrofluoric Acid | K₂[NbOF₅] | Lower [HF] | wikipedia.orgufs.ac.za |

Hydrolysis and Stability Studies in Aqueous and Molten Media

The stability of this compound, particularly in the presence of water, is a critical consideration in its handling and processing. Niobium(V) fluoride compounds are susceptible to hydrolysis, which involves the reaction with water to form oxyfluoride and eventually oxide species. chemicalbook.compageplace.de

In aqueous solutions, the extent of hydrolysis is dependent on the pH and the fluoride ion concentration. The formation of niobium oxyfluoride (NbOF₃) and ultimately niobium pentoxide (Nb₂O₅) can occur if the conditions are not carefully controlled. chemicalbook.com The stability of the fluoro-complexes is enhanced in acidic solutions with a high concentration of fluoride ions.

In molten salt media, the stability of niobium fluoride complexes is influenced by the presence of oxide ions. As discussed previously, the addition of oxides to a fluoride melt containing niobium(V) leads to the formation of stable oxofluoro complexes. researchgate.net Understanding the thermodynamics and kinetics of these reactions is essential for controlling the composition of the melt in electrometallurgical processes. The formation of solid phases, such as alkali metal niobates, can also occur at higher oxide concentrations. researchgate.net

Advanced Research Applications and Methodological Development

Niobium-Tantalum Separation Methodologies Utilizing Niobium Potassium Fluoride (B91410)

The chemical similarity of niobium (Nb) and tantalum (Ta) makes their separation a significant challenge in metallurgical processing. scirp.orgscirp.org Historically and in modern practice, the formation of potassium fluoride complexes, including niobium potassium fluoride, has been fundamental to achieving the high purities required for their respective applications.

The first commercially viable method for separating niobium and tantalum was the fractional crystallization process developed by Jean Charles Galissard de Marignac in 1866. scirp.org This method exploits the differing solubilities of the potassium double fluoride salts of niobium and tantalum in dilute hydrofluoric acid (HF). niobium.techceon.rs The process involves dissolving mineral concentrates in HF and adding a potassium salt to precipitate the tantalum and niobium complexes. ufs.ac.za

Under specific conditions, tantalum precipitates as potassium heptafluorotantalate (K₂TaF₇), which is significantly less soluble than the corresponding niobium salt. scirp.orgscirp.orgniobium.tech The niobium remains in the solution primarily as potassium oxypentafluoroniobate monohydrate (K₂NbOF₅·H₂O). scirp.orgscirp.orgresearchgate.net this compound (K₂NbF₇) itself is only stable in solutions with high concentrations of hydrofluoric acid. niobium.techufs.ac.za The two salts, K₂TaF₇ and K₂NbOF₅, are not isomorphous, which facilitates their separation by crystallization. niobium.tech While the Marignac process was effective for producing pure tantalum, it was less successful for niobium, which was often contaminated with elements like titanium. niobium.techufs.ac.za Due to these purity issues and the hazards associated with HF, the process has been largely superseded by more efficient methods. researchgate.netdiva-portal.org

| Compound Name | Chemical Formula | Role in Process | Key Property |

|---|---|---|---|

| Potassium Heptafluorotantalate | K₂TaF₇ | Precipitated Tantalum Salt | Low solubility in dilute HF niobium.tech |

| Potassium Oxypentafluoroniobate | K₂NbOF₅·H₂O | Soluble Niobium Salt | Higher solubility in dilute HF ufs.ac.za |

| This compound (Potassium Heptafluoroniobate) | K₂NbF₇ | Niobium Salt Formed in High HF Concentration | Stable only in strong hydrofluoric acid niobium.tech |

Modern industrial separation of niobium and tantalum has transitioned almost entirely to solvent extraction, a more efficient and scalable process. niobium.techdiva-portal.orgresearchgate.net This hydrometallurgical technique still relies on the initial formation of fluoride complexes in an aqueous solution. Raw materials like columbite or tantalite are dissolved in a mixture of hydrofluoric and sulfuric acids, converting the niobium and tantalum values into complex fluorides. tanb.orgrsc.org

The resulting acidic solution, containing ions such as TaF₇²⁻ and NbOF₅²⁻, is then brought into contact with an organic solvent, most commonly methyl isobutyl ketone (MIBK). niobium.techtanb.orgresearchgate.net The separation principle is based on the differential partitioning of the niobium and tantalum fluoride complexes between the aqueous and organic phases, which is highly dependent on the acid concentration. scirp.orgufs.ac.za Tantalum is preferentially extracted into the MIBK phase at lower acidities, while niobium remains in the aqueous phase. scirp.orgniobium.tech By adjusting the acidity, niobium can then be extracted. scirp.org

The purified niobium fluoride complex in the aqueous solution is subsequently treated with ammonia (B1221849) to precipitate niobium hydroxide (B78521), which is then calcined to produce high-purity niobium oxide (Nb₂O₅). tanb.org Research continues to explore alternative solvents and reagents to improve efficiency and reduce the environmental impact of using concentrated acids. researchgate.netrsdjournal.orgsemanticscholar.org

| Solvent | Abbreviation | Type | Reference |

|---|---|---|---|

| Methyl Isobutyl Ketone | MIBK | Ketone | scirp.orgresearchgate.net |

| Tri-n-butyl Phosphate | TBP | Organophosphate | scirp.orgresearchgate.net |

| bis(2-ethylhexyl)phosphoric acid | DEHPA | Organophosphate | scirp.orgresearchgate.net |

| Octanol | - | Alcohol | scirp.orgrsdjournal.org |

| Alamine 336 | - | Tertiary Amine | scirp.org |

| Cyclohexanone | CHN | Ketone | researchgate.net |

Precursor Chemistry for Advanced Materials Synthesis Research

The high-purity niobium compounds derived from processes involving this compound are essential starting materials for synthesizing advanced functional materials.

Niobium-based oxides have emerged as promising anode materials for next-generation lithium-ion (Li-ion) and potassium-ion (K-ion) batteries, as well as supercapacitors. rsdjournal.orgresearchgate.netresearchgate.net Compounds like niobium pentoxide (Nb₂O₅) and mixed oxides such as TiNb₂O₇ are valued for their high specific capacity, excellent rate capability, and structural stability. rsdjournal.orgresearchgate.netnih.gov The performance of these electrode materials is highly dependent on the purity of the precursor niobium oxide.

The synthesis of these advanced oxides often starts from niobium compounds produced via the solvent extraction route, which ensures the necessary low levels of tantalum and other impurities. ufs.ac.zarsdjournal.org For instance, high-purity Nb₂O₅ is precipitated from the purified niobium fluoride solution and then used in hydrothermal or sol-gel methods to create nanostructured materials with optimized properties for ion intercalation. acs.orgmdpi.comresearchgate.net Research has shown that Nb₂O₅-based anodes can deliver high reversible specific capacities and maintain excellent stability over many charge-discharge cycles. acs.org The ability to produce exceptionally pure niobium precursors, a legacy of the fluoride-based separation chemistry, is thus a direct enabler of research into high-rate energy storage devices. nih.govacs.org

| Material | Battery Type | Reported Specific Capacity | Reference |

|---|---|---|---|

| TiNb₂O₇ | Lithium-ion | ~285 mAh g⁻¹ (1st cycle discharge) | rsdjournal.org |

| Nb₂O₅@CNT Composite | Potassium-ion | 179 mAh g⁻¹ (~0.3C rate) | acs.org |

| SnNb₂O₆ Composite | Supercapacitor | 294.8 F g⁻¹ (at 1 A g⁻¹) | mdpi.com |

| Nb₂O₅ | Supercapacitor | 132 F g⁻¹ (at 1 A g⁻¹) | mdpi.com |

Niobium compounds are integral to various optical technologies, and research continues to uncover new applications. niobium.tech The incorporation of niobium oxide into glass, for example, significantly increases its refractive index, allowing for the production of thinner and lighter lenses for applications like eyeglasses and cameras. niobium.tech

More advanced research focuses on the luminescent properties of niobium-containing materials. mdpi.comnsf.gov While niobium itself is an optically inactive cation, it can induce bright luminescence when incorporated into specific host crystal structures, particularly mixed oxide-fluoride environments. mdpi.comnsf.gov A notable example is the niobium-doped oxyfluoride scintillator, Rb₄Ge₅O₉F₆:Nb, which emits a bright blue light under both UV and X-ray excitation. mdpi.comnsf.gov The synthesis of such materials often involves high-temperature flux growth, where a niobium precursor (like Nb₂O₅, derived from fluoride processing) is introduced as a dopant. nsf.gov The study of these materials is crucial for developing new phosphors and scintillators for applications in medical imaging and radiation detection. mdpi.com

Methodological Advancements in the Analytical Chemistry of Niobium Fluorides

The complex chemistry of niobium in fluoride media necessitates sophisticated analytical techniques to characterize and quantify the species present in solution and solid compounds. Modern analytical chemistry has seen significant advancements in methods for studying niobium fluorides.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy have been employed to investigate the chemical equilibria in solutions containing niobium and fluoride. fnal.gov For instance, analysis of electropolishing solutions composed of HF and H₂SO₄ revealed that fluorine is not simply present as free HF but is bound in fluorosulfonic acid (HFSO₃), which then acts as a controlled-release agent for the active fluoride ion. fnal.gov

For quantitative analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a preferred method for its accuracy and sensitivity. ajol.info The development of microwave-assisted digestion procedures using acids like H₂SO₄ in sealed PTFE vessels has enabled the rapid and complete dissolution of challenging samples like niobium metal and niobium(V) fluoride (NbF₅) for subsequent ICP-OES analysis, achieving recoveries of over 99%. ajol.info Furthermore, methods using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) have been developed for the determination of trace and rare earth elements in niobium-tantalum rich samples, following decomposition with fluoride-containing fluxes like NaF and KHF₂. iaea.org These advanced analytical methodologies are vital for process control in niobium refining and for the characterization of novel niobium-based materials. ajol.infoiaea.org

Future Directions and Emerging Research Avenues in Niobium Potassium Fluoride Chemistry

Exploration of Novel Niobium Potassium Fluoride (B91410) Compositions

The exploration of new niobium-fluoride-based compounds is a vibrant area of research, moving beyond the traditional potassium heptafluoroniobate (K₂NbF₇) to more complex and functional materials. Scientists are manipulating synthetic conditions to create a variety of niobium oxyfluoride anions. For instance, the crystallization of specific anions like [NbOF₄]⁻ or [NbOF₅]²⁻ can be controlled by adjusting the fluoride concentration using organic bases with different pKa values. researchgate.net This approach allows for the targeted synthesis of building blocks for new solid-state materials. researchgate.net

Research has also demonstrated the formation of various complex salts by dissolving niobium sources in hydrofluoric acid under different conditions. researchgate.net The dissolution of niobium hydroxide (B78521), for example, can yield complex fluoroammonium salts such as NH₄NbOF₄ and (NH₄)₃Nb₂OF₁₁, depending on the pressure and temperature of the reaction. researchgate.net This highlights the potential for incorporating different cations beyond potassium to tune the material's properties.

Another promising strategy involves the modification of existing potassium niobate structures. For example, potassium niobate (KNb₃O₈), a layered material investigated for battery applications, can be embedded in a fluorine-doped carbon matrix. diva-portal.org This surface modification with fluorine enhances the material's electrochemical stability and performance, demonstrating an alternative route to creating novel niobium-potassium-fluoride-containing composites. diva-portal.org

| Compound/Ion | Synthesis Context | Significance |

| [NbOF₄]⁻ | Crystallized from HF solution using a weak organic base (pyridine). researchgate.net | A specific niobium oxyfluoride building block for new materials. researchgate.net |

| [NbOF₅]²⁻ | Crystallized from HF solution using a strong organic base (4,4'-bipyridyl). researchgate.net | Demonstrates control over anion formation for targeted synthesis. researchgate.net |

| NH₄NbOF₄ | Formed from dissolving niobium hydroxide in HF in an autoclave. researchgate.net | Example of a complex niobium fluoride salt with a non-potassium cation. researchgate.net |

| (NH₄)₃Nb₂OF₁₁ | Formed from dissolving niobium hydroxide in HF under atmospheric pressure. researchgate.net | Shows how reaction conditions can alter the final complex salt composition. researchgate.net |

| KNb₃O₈@F-C | Potassium niobate embedded in a fluorine-doped carbon matrix using PVDF. diva-portal.org | A composite material with enhanced electrochemical properties for potential battery applications. diva-portal.org |

Integration with Quantum Materials Research

Niobium is a cornerstone material for quantum technologies, particularly in superconducting devices, due to its unique properties at cryogenic temperatures. nikalyte.com While niobium potassium fluoride itself is not typically the primary quantum material, the chemistry of niobium and fluorine is critically important in the fabrication and processing of high-performance niobium-based quantum components. arxiv.organl.gov

Superconducting niobium thin films are essential for quantum information technologies. arxiv.org A crucial processing step involves using fluoride-based chemical etchants, often in aqueous solutions that could contain potassium salts, to remove the native niobium pentoxide (Nb₂O₅) layer from the surface. arxiv.org This oxide layer is known to adversely affect the performance of superconducting quantum devices. arxiv.org However, this fluoride treatment can also introduce hydrogen, leading to the formation of niobium hydrides, which are detrimental to the superconducting properties and increase microwave loss in quantum resonators. arxiv.org Therefore, understanding and controlling the reactions at the niobium-fluoride interface is a key research challenge to maximize coherence time in superconducting qubits. arxiv.org

The exceptional performance of niobium stems from its high superconducting transition temperature (9.25 K for the pure element), low microwave loss, and its ability to form high-quality Josephson junctions, which are the heart of superconducting qubits. nikalyte.comanl.gov Research is focused on optimizing the fabrication of these junctions. anl.gov As the quantum computing field advances, the precise surface chemistry of niobium, which is controlled by processes involving fluorides, becomes paramount. nikalyte.comarxiv.org Future research may explore using specific niobium fluoride precursors, potentially including potassium salts, for the controlled deposition of ultra-pure niobium thin films, aiming to create pristine interfaces essential for high-fidelity quantum operations. nikalyte.com

Development of Sustainable Synthesis and Processing Routes

The traditional industrial separation of niobium and tantalum relies on solvent extraction from solutions of hydrofluoric acid (HF), a highly toxic and corrosive chemical. researchgate.net Recognizing the environmental and safety concerns associated with HF, researchers are actively developing more sustainable synthesis and processing routes.

One major focus is on "dry" processing methods that avoid the use of aqueous HF. researchgate.net Research into gas-phase fluorination is exploring the direct reaction of niobium-containing ores with agents like anhydrous hydrogen fluoride at elevated temperatures. researchgate.net This process can selectively form niobium oxyfluorides or pentafluorides, which can then be separated based on differences in their sublimation temperatures. researchgate.net This approach has the potential to significantly reduce the volume of hazardous liquid waste.

Another avenue for sustainability is the recycling and recovery of niobium from industrial byproducts. uctm.edu For example, methods are being developed to process niobium-containing fluoride cinders, which are waste products from other industrial processes. uctm.edu One such process involves leaching the cinders with ammonia (B1221849) water, followed by purification with nitric acid to recover a niobium concentrate. uctm.edu This not only reduces waste but also creates a circular economy for the valuable metal.

The broader context of sustainability also includes the ethical and environmental impact of raw material extraction. nomadit.co.uk A significant portion of the world's niobium is sourced from deposits in Brazil, and there is pressure to explore new deposits in sensitive ecosystems like the Amazon. nomadit.co.uk Therefore, developing efficient recycling methods and reducing processing waste are crucial components of a truly sustainable lifecycle for niobium products, including this compound.

| Processing Route | Key Reagents/Method | Advantages | Challenges/Disadvantages |

| Traditional Solvent Extraction | Hydrofluoric Acid (HF), organic solvents. | Well-established, effective separation of Nb/Ta. | Highly toxic and corrosive reagents, large volumes of hazardous liquid waste. |

| Dry Gas-Phase Fluorination | Anhydrous HF, pyrohydrolysis. researchgate.net | Precludes the need for liquid-liquid extraction, potentially less liquid waste. researchgate.net | Requires handling of gaseous HF, high-temperature processing. |

| Recycling from Cinders | Ammonia water, Nitric acid. uctm.edu | Utilizes industrial waste streams, reduces need for primary extraction. uctm.edu | Feedstock composition can be variable, requires multi-step chemical processing. uctm.edu |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing niobium potassium fluoride (K₂NbO₃F)?

- Methodological Answer :

- Solid-state synthesis : Mix potassium carbonate (K₂CO₃) and niobium pentoxide (Nb₂O₅) in a 1:1 molar ratio with excess potassium fluoride (KF) in a platinum crucible. Heat at 750°C for 24 hours. Remove excess KF by washing with water .

- Solvent extraction : Dissolve niobium fluoride complexes in cyclohexanone, then precipitate using KF or ammonia (NH₃) to form hydrated niobium pentoxide intermediates .

- Crystallization : For single crystals, heat the same mixture to 1000°C, then cool slowly (30°C/hour) to 600°C. Wash with water to isolate thin rectangular plates .

Q. How can researchers characterize the composition and purity of K₂NbO₃F?

- Methodological Answer :

- Fluorescent X-ray spectroscopy : Quantify potassium (K) content using a borax bead matrix .

- Wet chemical analysis : Determine niobium (Nb) and fluoride (F) content via gravimetric or titrimetric methods .

- Pycnometric density measurement : Compare experimental density (e.g., 3.64 g/cm³) with theoretical values (3.68 g/cm³) to assess crystallinity .